Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate
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Overview
Description
Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate is a useful research compound. Its molecular formula is C8H3BF7KO2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98% is 313.9751381 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity of Fluorinated Compounds
Research has explored the synthesis and reactivity of various fluorinated compounds, including the use of potassium trifluoroborate salts in fluorination reactions. For example, studies have investigated the fluorination of aromatic compounds using complex metal fluorides, revealing mechanisms and product distributions that contribute to our understanding of fluorine's incorporation into organic molecules (Plevey, Steward, & Tatlow, 1974).
Borylation of Fluorinated Arenes
The borylation of fluorinated arenes has been another focus area, utilizing boron-centered nucleophiles for creating aryltricyanoborates. This process provides a unique entry into the chemistry of borates and their potential applications in further chemical transformations, highlighting the versatility of potassium trifluoroborate derivatives in synthesizing new materials (Landmann, Hennig, Ignat’ev, & Finze, 2017).
Development of Novel Reagents and Methodologies
The development of novel reagents and methodologies for organic synthesis is a significant application area. Research on potassium-bis(trifluoromethyl)amino trifluoroborate and similar compounds has led to advancements in the synthesis of highly fluorinated materials, contributing to the fields of materials science and applied chemistry (Pawelke, 1988).
Applications in Material Science
In material science, the study of potassium tetrafluoroborate and related compounds has shown potential in improving CO2 separation technologies. Incorporating these compounds into polymer electrolyte membranes has led to enhanced CO2 transport and separation performance, demonstrating the applicability of fluorinated potassium borates in environmental and energy-related fields (Lee & Kang, 2021).
Mechanism of Action
Target of Action
Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate is a boronated coupling reagent . Its primary targets are aryl halides , which are organic compounds containing a halogen atom attached to an aromatic ring.
Mode of Action
This compound acts as a nucleophile , a species that donates an electron pair to form a chemical bond. It reacts with aryl halides to construct a carbon-carbon (C-C) bond . This reaction typically occurs in the presence of a catalyst or under thermal conditions .
Biochemical Pathways
The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Result of Action
The primary result of the action of Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate is the formation of a new C-C bond . This enables the synthesis of complex organic molecules from simpler precursors, a process that is fundamental to many areas of chemical research and industry.
Properties
IUPAC Name |
potassium;trifluoro-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BF7O2.K/c10-7(11)8(12,13)18-6-4(9(14,15)16)2-1-3-5(6)17-7;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWFGUDWZADOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BF7KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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